molecular formula C18H19N5O3S B11205755 6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11205755
M. Wt: 385.4 g/mol
InChI Key: VRVAPVCXDIPDCB-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various substituents such as methyl, methylsulfanyl, and nitrophenyl groups

Preparation Methods

The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and subsequent functionalization with the desired substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazole and quinazoline rings. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.

    Cyclization: The triazole and quinazoline rings can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.

    Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 6,6-dimethyl-2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and have been studied for their potential as kinase inhibitors.

    Triazolopyrimidine-2-sulfonamides: These compounds have been explored for their herbicidal activity and share structural similarities with triazoloquinazolines.

    Thioglycoside derivatives: These compounds feature a triazole ring and have shown promising biological activities, including cytotoxic effects against cancer cell lines.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which may offer distinct advantages in its applications compared to other similar compounds .

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H19N5O3S/c1-18(2)8-11-14(13(24)9-18)15(10-6-4-5-7-12(10)23(25)26)22-16(19-11)20-17(21-22)27-3/h4-7,15H,8-9H2,1-3H3,(H,19,20,21)

InChI Key

VRVAPVCXDIPDCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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